D-Xylose-1-phosphate triethylammonium salt
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Overview
Description
D-Xylose-1-phosphate triethylammonium salt: is a synthetic compound used primarily as an intermediate in the synthesis of oligosaccharides and polysaccharides. It serves as a substrate for glycosylation reactions, enabling the formation of glycosidic bonds with various monosaccharides and polysaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Xylose-1-phosphate triethylammonium salt typically involves the phosphorylation of D-xylose. This process can be achieved through chemical or enzymatic methods. One common approach is the use of β-glycosylsulfonylhydrazides as intermediates, followed by phosphorylation using phosphitylating agents .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often utilizing automated systems to ensure high purity and yield. The compound is stored at temperatures below -15°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: D-Xylose-1-phosphate triethylammonium salt undergoes various chemical reactions, including:
Glycosylation: Formation of glycosidic bonds with other sugars.
Fluorination and Methylation: Introduction of fluorine or methyl groups to modify the compound’s properties.
Common Reagents and Conditions:
Glycosylation: Catalyzed by glycosyltransferases in the presence of nucleotide sugars.
Fluorination: Typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Methylation: Achieved using methylating agents like methyl iodide.
Major Products:
Glycosylation: Produces oligosaccharides and polysaccharides.
Fluorination and Methylation: Results in fluorinated or methylated derivatives of D-Xylose-1-phosphate.
Scientific Research Applications
Chemistry: D-Xylose-1-phosphate triethylammonium salt is used as a building block in the synthesis of complex carbohydrates, aiding in the study of carbohydrate chemistry and glycosylation processes .
Biology: In biological research, it serves as a substrate for glycosylation reactions, facilitating the study of glycoproteins and glycolipids .
Medicine: The compound’s role in glycosylation makes it valuable in the development of therapeutic glycoproteins and vaccines .
Industry: this compound is used in the production of biofuels and biochemicals from lignocellulosic biomass .
Mechanism of Action
Mechanism: D-Xylose-1-phosphate triethylammonium salt acts as a donor molecule in glycosylation reactions. It transfers its glycosyl group to acceptor molecules, forming glycosidic bonds .
Molecular Targets and Pathways: The compound targets glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins, lipids, and other molecules. This process is crucial for the biosynthesis of glycoproteins and glycolipids .
Comparison with Similar Compounds
D-Glucose-1-phosphate: Another sugar phosphate used in glycosylation.
D-Galactose-1-phosphate: Similar in function but differs in sugar moiety.
D-Mannose-1-phosphate: Used in the synthesis of mannose-containing polysaccharides.
Uniqueness: D-Xylose-1-phosphate triethylammonium salt is unique due to its specific role in the synthesis of xylose-containing oligosaccharides and polysaccharides. Its ability to form glycosidic bonds with a variety of sugars makes it a versatile tool in glycosylation research .
Properties
Molecular Formula |
C17H41N2O9P |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoyl] phosphate;triethylazanium |
InChI |
InChI=1S/2C6H15N.C5H11O9P/c2*1-4-7(5-2)6-3;6-1-2(7)3(8)4(9)5(10)14-15(11,12)13/h2*4-6H2,1-3H3;2-4,6-9H,1H2,(H2,11,12,13)/t;;2-,3+,4-/m..1/s1 |
InChI Key |
BEEHNGGDZLLRHQ-WJMSGQIYSA-N |
Isomeric SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C([C@H]([C@@H]([C@H](C(=O)OP(=O)([O-])[O-])O)O)O)O |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O |
Origin of Product |
United States |
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